Zirconium hydroxide

Übersicht

Beschreibung

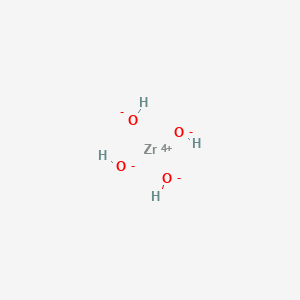

Zirconium hydroxide, often referred to as hydrous zirconia, is a white solid with low solubility in water. It is commonly represented by the chemical formula Zr(OH)₄·nH₂O. This compound is widely used as a precursor in the preparation of solid acid catalysts and has significant applications in various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zirconium hydroxide can be synthesized through several methods, including:

Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.

Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides, followed by drying and calcination.

Co-precipitation: This method involves the precipitation of this compound from an aqueous solution of zirconium salts using a base such as ammonia.

Industrial Production Methods:

Neutralization Precipitation: This method involves the neutralization of zirconium oxychloride with a base, resulting in the precipitation of this compound.

Alkoxide Hydrolysis: This method involves the hydrolysis of zirconium alkoxides to produce this compound.

Types of Reactions:

- When heated at 550°C, this compound decomposes to form zirconium oxide and water.

Decomposition: Zr(OH)4→ZrO2+2H2O

Reaction with Mineral Acids: this compound reacts with mineral acids to form corresponding zirconium salts.

Common Reagents and Conditions:

Bases: Ammonia, sodium hydroxide, and potassium hydroxide are commonly used bases in the synthesis of this compound.

Major Products:

Zirconium Oxide: Formed by the decomposition of this compound.

Zirconium Salts: Formed by the reaction of this compound with mineral acids.

Wissenschaftliche Forschungsanwendungen

Zirconium hydroxide has a wide range of applications in scientific research, including:

Catalysis: It is used as a precursor for the preparation of solid acid catalysts, which are employed in various chemical reactions.

Biomedical Applications: this compound is used in the preparation of biocompatible materials for dental and orthopedic implants.

Environmental Applications: It is used in the removal of heavy metals and radionuclides from wastewater.

Nanomaterials: this compound is used in the synthesis of zirconia-based nanomaterials, which have applications in sensors, adsorbents, and drug delivery systems

Wirkmechanismus

The mechanism of action of zirconium hydroxide in various applications involves its ability to interact with other molecules through adsorption, ion exchange, and catalytic processes. For example, in catalysis, this compound acts as a solid acid catalyst, facilitating the conversion of reactants to products by providing active sites for the reaction .

Vergleich Mit ähnlichen Verbindungen

Zirconium Oxide (ZrO₂): A refractory material with high thermal stability and mechanical strength.

Zirconium Carbide (ZrC): A refractory solid used in high-temperature applications.

Zirconium Nitride (ZrN): A refractory solid with applications in cutting tools and wear-resistant coatings.

Uniqueness of Zirconium Hydroxide: this compound is unique due to its ability to act as a precursor for various zirconium-based materials and its versatility in different applications, including catalysis, biomedical applications, and environmental remediation .

Eigenschaften

CAS-Nummer |

12688-15-2 |

|---|---|

Molekularformel |

HOZr- |

Molekulargewicht |

108.23 g/mol |

IUPAC-Name |

zirconium;hydroxide |

InChI |

InChI=1S/H2O.Zr/h1H2;/p-1 |

InChI-Schlüssel |

ATYZRBBOXUWECY-UHFFFAOYSA-M |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Zr+4] |

Kanonische SMILES |

[OH-].[Zr] |

Key on ui other cas no. |

14475-63-9 12688-15-2 |

Physikalische Beschreibung |

DryPowder, WetSolid; WetSolid |

Piktogramme |

Irritant |

Synonyme |

zirconium hydroxide |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.